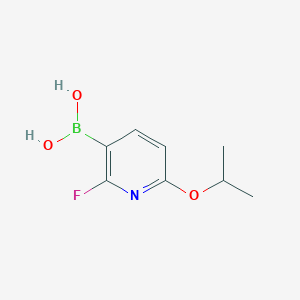
2-Fluoro-6-isopropoxypyridine-3-boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-isopropoxypyridine-3-boronic acid is represented by the InChI code1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 . The molecular weight is 198.99 . Chemical Reactions Analysis
2-Fluoro-6-isopropoxypyridine-3-boronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions in organic synthesis. It is an important intermediate in the production of biologically active compounds and pharmaceuticals.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-isopropoxypyridine-3-boronic acid include a molecular weight of 198.99 . The InChI code is1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : “2-Fluoro-6-isopropoxypyridine-3-boronic acid” can be used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Method : The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . The boronic acid acts as a nucleophile, transferring a boron atom to the palladium catalyst, which then reacts with the organic halide to form a new carbon-carbon bond .
- Results : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation . The use of boronic acids, such as “2-Fluoro-6-isopropoxypyridine-3-boronic acid”, contributes to the stability and environmental friendliness of the reaction .
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including “2-Fluoro-6-isopropoxypyridine-3-boronic acid”, can be used in various sensing applications . They can interact with diols and strong Lewis bases, such as fluoride or cyanide anions, leading to changes in their properties that can be detected .
- Method : The sensing applications can be either homogeneous assays or heterogeneous detection . The detection can occur at the interface of the sensing material or within the bulk sample .
- Results : The use of boronic acids in sensing applications has been growing, with developments in areas such as biochemical tools, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propiedades
IUPAC Name |
(2-fluoro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSWTOYGXUJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-isopropoxypyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

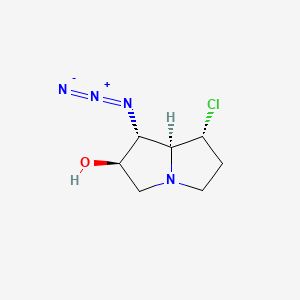

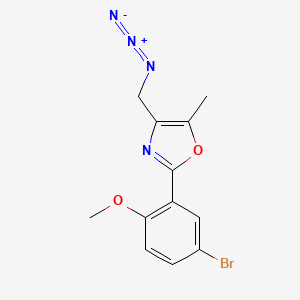

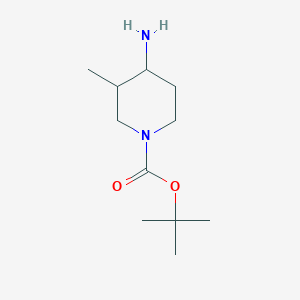
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)
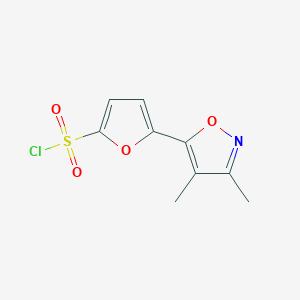

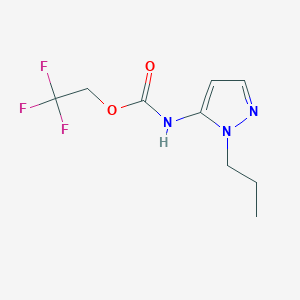

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)